molecular formula C7H10N4 B123040 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile CAS No. 142415-24-5

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile

Cat. No. B123040
M. Wt: 150.18 g/mol
InChI Key: WPWJOARZTNKGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile, also known as APM, is a chemical compound that has gained attention for its potential use in scientific research. APM is a nitrile derivative that has been studied for its ability to inhibit certain enzymes and its potential as a therapeutic agent.

Mechanism Of Action

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be a competitive inhibitor of aldose reductase, meaning it competes with the substrate for binding to the enzyme. 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has also been shown to inhibit protein tyrosine phosphatase 1B by binding to a specific site on the enzyme.

Biochemical And Physiological Effects

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibitory activity, 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been shown to have antioxidant properties. It has also been shown to reduce inflammation and cell death in certain cell types.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various disease processes. However, one limitation of using 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile. One area of interest is in the development of new therapeutic agents based on 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile. Researchers are also interested in studying the potential use of 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile and its potential side effects.

Synthesis Methods

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile can be synthesized through a multi-step process involving the reaction of 2-aminoacetonitrile with isopropylamine. The resulting intermediate is then reacted with formaldehyde to form 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile.

Scientific Research Applications

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new therapeutic agents. 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been shown to inhibit certain enzymes, including aldose reductase and protein tyrosine phosphatase 1B, which are involved in the development of diabetic complications and cancer, respectively. 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.

properties

CAS RN

142415-24-5

Product Name

2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-[amino-(propan-2-ylamino)methylidene]propanedinitrile

InChI

InChI=1S/C7H10N4/c1-5(2)11-7(10)6(3-8)4-9/h5,11H,10H2,1-2H3

InChI Key

WPWJOARZTNKGHP-UHFFFAOYSA-N

SMILES

CC(C)NC(=C(C#N)C#N)N

Canonical SMILES

CC(C)NC(=C(C#N)C#N)N

synonyms

Propanedinitrile, [amino[(1-methylethyl)amino]methylene]- (9CI)

Origin of Product

United States

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